N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and fluoroethyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Substitution Reactions: Introducing the ethyl and fluoroethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyrazole ring using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various enzymes and receptors.
Biological Studies: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: Similar in structure but with different substituents at the 3-position.
4-Aminopyrazoles: Differ in the position of the amino group on the pyrazole ring.
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both ethyl and fluoroethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-2-17-11(3-5-14-17)8-13-10-7-15-16(9-10)6-4-12;/h3,5,7,9,13H,2,4,6,8H2,1H3;1H |
InChI Key |
SMYFMTRHWMSIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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